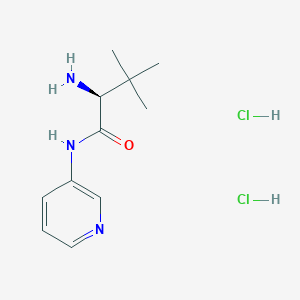
(2S)-2-amino-3,3-dimethyl-N-pyridin-3-ylbutanamide;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-3,3-dimethyl-N-pyridin-3-ylbutanamide;dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes an amino group, a pyridine ring, and a butanamide backbone, makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3,3-dimethyl-N-pyridin-3-ylbutanamide;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethylbutanoic acid and pyridine-3-amine.
Amidation Reaction: The carboxylic acid group of 3,3-dimethylbutanoic acid is converted to an amide by reacting it with pyridine-3-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The crude product is purified using techniques like recrystallization or column chromatography.
Formation of Dihydrochloride Salt: The final step involves converting the free base to its dihydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
(2S)-2-amino-3,3-dimethyl-N-pyridin-3-ylbutanamide;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions include oximes, piperidine derivatives, and various substituted amides.
科学研究应用
(2S)-2-amino-3,3-dimethyl-N-pyridin-3-ylbutanamide;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a ligand in the study of enzyme-substrate interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (2S)-2-amino-3,3-dimethyl-N-pyridin-3-ylbutanamide;dihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (2S)-2-amino-3-methyl-N-(pyridin-3-yl)butanamide
- (2S)-2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide
- (2S)-2-amino-3,3-dimethyl-N-(pyridin-4-yl)butanamide
Uniqueness
The unique combination of the amino group, pyridine ring, and butanamide backbone in (2S)-2-amino-3,3-dimethyl-N-pyridin-3-ylbutanamide;dihydrochloride provides distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C11H19Cl2N3O |
|---|---|
分子量 |
280.19 g/mol |
IUPAC 名称 |
(2S)-2-amino-3,3-dimethyl-N-pyridin-3-ylbutanamide;dihydrochloride |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-11(2,3)9(12)10(15)14-8-5-4-6-13-7-8;;/h4-7,9H,12H2,1-3H3,(H,14,15);2*1H/t9-;;/m1../s1 |
InChI 键 |
OXSMCEKOWLGSTI-KLQYNRQASA-N |
手性 SMILES |
CC(C)(C)[C@@H](C(=O)NC1=CN=CC=C1)N.Cl.Cl |
规范 SMILES |
CC(C)(C)C(C(=O)NC1=CN=CC=C1)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















